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L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- - 554-38-1

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

Catalog Number: EVT-14884317
CAS Number: 554-38-1
Molecular Formula: C36H74N12O7
Molecular Weight: 787.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Lysine, specifically the compound L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-, is a polypeptide derivative of the essential amino acid L-lysine. L-lysine is crucial for protein synthesis and is not synthesized by the human body, necessitating its intake through diet or supplementation. This compound has garnered interest due to its applications in various fields, including nutrition, pharmaceuticals, and biochemistry.

Source

L-lysine is primarily sourced from microbial fermentation processes involving specific bacterial strains such as Corynebacterium glutamicum and Bacillus methanolicus. These microorganisms are engineered to enhance L-lysine production through genetic modifications and metabolic engineering techniques .

Classification

L-lysine belongs to the class of amino acids, specifically categorized as an essential amino acid. It is classified under the group of basic amino acids due to its positively charged side chain at physiological pH. The compound can also be classified as a polypeptide when multiple lysine residues are linked together.

Synthesis Analysis

Methods

The synthesis of L-lysine can be achieved through several methods:

  1. Microbial Fermentation: This is the predominant industrial method for L-lysine production. It utilizes genetically modified strains of bacteria that can efficiently convert substrates such as glucose or methanol into L-lysine. For instance, Corynebacterium glutamicum has been extensively used due to its high yield and efficiency in producing L-lysine .
  2. Chemical Synthesis: Although less common, chemical methods involve the synthesis of L-lysine through various organic reactions. These methods often require complex procedures and may not be as economically viable compared to fermentation .
  3. Electrodialysis: This technique involves the purification of L-lysine from its salts using ion exchange membranes and electric currents, enhancing the efficiency of extraction processes .

Technical Details

The microbial fermentation process typically involves:

  • Culturing bacteria in nutrient-rich media.
  • Optimizing environmental conditions such as pH, temperature, and aeration.
  • Harvesting and purifying L-lysine from the fermentation broth using techniques like chromatography or crystallization.
Molecular Structure Analysis

Structure

L-Lysine has a simple structure characterized by a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain that contains an additional amino group, making it a dibasic amino acid. In its polypeptide form (L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl), multiple lysine units are linked via peptide bonds.

Data

The molecular formula for L-lysine is C6H14N2O2, with a molecular weight of approximately 146.19 g/mol. The structure can be represented as follows:

NH2 CH2)4COOH\text{NH}_2-\text{ CH}_2)_4-\text{COOH}
Chemical Reactions Analysis

Reactions

L-Lysine participates in various biochemical reactions, including:

  1. Transamination: L-Lysine can undergo transamination reactions where it donates an amino group to α-keto acids, forming new amino acids.
  2. Decarboxylation: Under certain conditions, it can be decarboxylated to produce cadaverine, a biogenic amine.
  3. Peptide Formation: L-Lysine readily forms peptide bonds with other amino acids during protein synthesis.

Technical Details

The reaction pathways for L-lysine involve enzymatic catalysis where specific enzymes facilitate the conversion processes mentioned above. For instance, lysine decarboxylase catalyzes the decarboxylation reaction.

Mechanism of Action

Process

L-Lysine functions primarily as a building block for protein synthesis in organisms. Its mechanism involves:

  1. Incorporation into Proteins: During translation, ribosomes incorporate L-lysine into growing polypeptide chains based on messenger RNA codons.
  2. Regulation of Metabolism: It plays a role in regulating various metabolic pathways through feedback inhibition mechanisms that modulate enzyme activity based on cellular lysine levels .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Highly soluble in water.

Chemical Properties

  • pH: Solutions of L-lysine typically exhibit a basic pH due to the presence of free amino groups.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

The melting point of L-lysine is approximately 260 °C (500 °F), and it has a pKa value around 10.5 for its α-amino group .

Applications

Scientific Uses

L-Lysine has numerous applications across various fields:

  1. Nutrition: Used as a dietary supplement to promote muscle growth and recovery.
  2. Animal Feed: Added to animal feed formulations to enhance growth rates and improve feed efficiency.
  3. Pharmaceuticals: Investigated for potential therapeutic effects in treating herpes simplex virus infections and enhancing calcium absorption .
  4. Biotechnology: Utilized in metabolic engineering studies aimed at improving amino acid production pathways in microorganisms.
Biosynthesis Mechanisms of Polylysine Chains

Enzymatic Pathways for Oligolysine Polymerization

Polylysine chains (e.g., L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-) are synthesized via distinct enzymatic routes. Non-ribosomal peptide synthetases (NRPSs) catalyze oligolysine formation in bacteria and fungi through a thiotemplate mechanism. Streptomyces albulus produces ε-poly-L-lysine (ε-PL) via a single NRPS module that sequentially incorporates lysine residues through adenylation, thiolation, and peptide bond formation, terminating at chain lengths of 25–35 residues [5]. This ATP-dependent process requires covalent attachment of lysine to peptidyl carrier protein (PCP) domains, followed by condensation [8].

In contrast, ribosomal synthesis relies on mRNA templates. Lysine-rich proteins (e.g., histones, collagen) undergo post-translational modifications where specific proteases cleave precursor proteins to release oligolysine fragments. Bacterial cell wall peptidoglycan biosynthesis incorporates polylysine crosslinks using penicillin-binding proteins (PBPs), which catalyze transpeptidation between lysine side chains [3].

Table 1: Enzymatic Systems for Polylysine Biosynthesis

SystemCatalystMechanismProduct Length
Non-ribosomal (ε-PL)NRPS (Pls enzyme)ATP-dependent condensation25–35 residues
Ribosomal (Collagen)Ribosome + PBPsTemplate-directed polymerizationVariable
Cell wall crosslinkingTranspeptidasesPeptide bond formationShort oligomers

Ribosomal vs. Non-Ribosomal Synthesis Strategies

Non-ribosomal synthesis offers substrate flexibility:

  • ATP-dependent activation: NRPS adenylates lysine, forming aminoacyl-AMP, which binds to PCP via phosphopantetheine arms. Condensation domains then extend the chain [5] [8].
  • Lack of template constraints: ε-PL chain length is determined by iterative catalysis rather than codon limits, enabling homogeneous polymers [5].

Ribosomal synthesis is constrained by genetic coding but ensures fidelity:

  • Lysine codon usage: Multiple AAG/AAA codons direct ribosomal incorporation. Post-translational cleavage by prolyl hydroxylases (in collagen) or signal peptidases (in secreted peptides) releases oligolysine motifs [3].
  • Energy efficiency: Uses GTP for ribosome function instead of ATP per residue, reducing metabolic cost [8].

Table 2: Comparative Analysis of Synthesis Strategies

FeatureNon-RibosomalRibosomal
Template dependenceNonemRNA-dependent
Energy sourceATP per residueGTP (ribosome)
Chain length controlEnzyme kineticsCodon repeats
Subcellular localizationCytosolicEndoplasmic reticulum

Substrate Specificity of Lysyl-tRNA Synthetase Isoforms

Lysyl-tRNA synthetases (LysRS) exist as distinct isoforms governing lysine incorporation fidelity:

  • Class I LysRS (e.g., bacterial LysRS1): Preferentially charges tRNAᴸʸˢ with lysine for ribosomal polymerization. Exhibits a K_m of 15–50 μM for lysine and discriminates against structural analogs like hydroxylysine via editing domains [6] [8].
  • Class II LysRS (e.g., eukaryotic LysRS): Binds lysine with higher affinity (K_m = 5–20 μM) and participates in non-ribosomal functions, including viral capsid assembly. Its N-terminal domain recognizes polylysine motifs in nascent peptides [6].

Regulatory mechanisms include:

  • Allosteric feedback inhibition: Lysine binding to ACT domains in LysRS reduces tRNA charging rates during high cellular lysine concentrations [2] [6].
  • Riboswitch control: In γ-proteobacteria, the lysC leader RNA (LYS element) binds lysine to suppress lysyl-tRNA synthetase expression, preventing misincorporation [2].

Table 3: Kinetic Parameters of Lysyl-tRNA Synthetase Isoforms

IsoformOrganismK_m (Lysine)V_max (μmol/min/mg)Inhibition Constant (K_i)
Class I (LysRS1)E. coli42 μM1808 mM (Lysine)
Class II (LysRS)Homo sapiens18 μM2202 mM (Lysine)

Kinetic Modeling of Multivalent Lysine Incorporation

Kinetic frameworks for polylysine synthesis incorporate substrate inhibition and processivity:

  • Michaelis-Menten with competitive inhibition: For NRPS systems, lysine concentration ([S]) impacts elongation rate (v):$$v = \frac{V{max} \cdot [S]}{Km \cdot (1 + \frac{[I]}{Ki}) + [S]}$$where [I] = lysine inhibitor concentration, *Ki* = dissociation constant. High lysine levels (>100 mM) suppress ε-PL synthesis by 60% due to feedback inhibition [5].
  • Processivity index (PI): Measures the probability of chain extension versus termination. For S. albulus Pls, PI = 0.92 per residue, indicating high efficiency. PI declines when lysyl-AMP pools are depleted [5].

Computational simulations reveal:

  • Ribosomal systems exhibit burst kinetics, where initial rapid lysine incorporation (5–10 residues/sec) slows due to tRNAᴸʸˢ exhaustion [3].
  • Non-processive enzymes show distributive behavior, dissociating after each residue addition. This limits oligolysine chains to <10 residues without processivity domains [8].

Table 4: Kinetic Parameters for Polylysine Biosynthesis

ParameterRibosomal SystemNon-Ribosomal System
Catalytic rate (k_cat)12 s⁻¹0.8 s⁻¹
Processivity indexN/A (template-driven)0.92
[Lysine] for 50% inhibition50 mM100 mM

Properties

CAS Number

554-38-1

Product Name

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C36H74N12O7

Molecular Weight

787.0 g/mol

InChI

InChI=1S/C36H74N12O7/c37-19-7-1-13-25(43)31(49)44-26(14-2-8-20-38)32(50)45-27(15-3-9-21-39)33(51)46-28(16-4-10-22-40)34(52)47-29(17-5-11-23-41)35(53)48-30(36(54)55)18-6-12-24-42/h25-30H,1-24,37-43H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)/t25-,26-,27-,28-,29-,30-/m0/s1

InChI Key

ARDMSUOMORZJEN-WPMUBMLPSA-N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

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